molecular formula C13H11Br2NO3 B14655239 (4,5-Dibromo-1H-pyrrol-2-yl)(2,5-dimethoxyphenyl)methanone CAS No. 50372-72-0

(4,5-Dibromo-1H-pyrrol-2-yl)(2,5-dimethoxyphenyl)methanone

Cat. No.: B14655239
CAS No.: 50372-72-0
M. Wt: 389.04 g/mol
InChI Key: JXJYUJCMQDNSMO-UHFFFAOYSA-N
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Description

(4,5-Dibromo-1H-pyrrol-2-yl)(2,5-dimethoxyphenyl)methanone is a chemical compound that features a pyrrole ring substituted with bromine atoms at the 4 and 5 positions, and a methanone group attached to a 2,5-dimethoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dibromo-1H-pyrrol-2-yl)(2,5-dimethoxyphenyl)methanone typically involves the bromination of a pyrrole derivative followed by a coupling reaction with a dimethoxyphenyl methanone precursor. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(4,5-Dibromo-1H-pyrrol-2-yl)(2,5-dimethoxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: The bromine atoms on the pyrrole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the pyrrole ring .

Scientific Research Applications

(4,5-Dibromo-1H-pyrrol-2-yl)(2,5-dimethoxyphenyl)methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4,5-Dibromo-1H-pyrrol-2-yl)(2,5-dimethoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (4,5-Dibromo-1H-pyrrol-2-yl)phenylmethanone: Similar structure but lacks the dimethoxy groups on the phenyl ring.

    4,5-Dibromo-1H-pyrrole-2-carboxylic acid: Contains a carboxylic acid group instead of the methanone group.

    4,5-Dibromo-2-benzoylpyrrole: Features a benzoyl group instead of the dimethoxyphenyl group.

Uniqueness

(4,5-Dibromo-1H-pyrrol-2-yl)(2,5-dimethoxyphenyl)methanone is unique due to the presence of both bromine atoms and dimethoxy groups, which confer distinct chemical and physical properties.

Properties

CAS No.

50372-72-0

Molecular Formula

C13H11Br2NO3

Molecular Weight

389.04 g/mol

IUPAC Name

(4,5-dibromo-1H-pyrrol-2-yl)-(2,5-dimethoxyphenyl)methanone

InChI

InChI=1S/C13H11Br2NO3/c1-18-7-3-4-11(19-2)8(5-7)12(17)10-6-9(14)13(15)16-10/h3-6,16H,1-2H3

InChI Key

JXJYUJCMQDNSMO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C2=CC(=C(N2)Br)Br

Origin of Product

United States

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